REACTION_SMILES
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[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[Cl:1][c:2]1[n:3][n:4][c:5](-[n:8]2[n:9][c:10]([CH3:14])[cH:11][c:12]2[CH3:13])[cH:6][cH:7]1>>[Cl:1][c:2]1[n:3][n:4][c:5](-[n:8]2[n:9][c:10]([CH3:14])[c:11]([Br:15])[c:12]2[CH3:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)n(-c2ccc(Cl)nn2)n1
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Name
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Type
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product
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Smiles
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Cc1nn(-c2ccc(Cl)nn2)c(C)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |